

Application Note: Molecular Genotyping of Sd1 Alleles in Plant Populations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sd1	
Cat. No.:	B1575903	Get Quote

Introduction

The semidwarf-1 (**Sd1**) gene was a cornerstone of the "Green Revolution" in rice (Oryza sativa), enabling the development of high-yielding varieties with improved resistance to lodging. [1][2] The **Sd1** gene encodes a gibberellin 20-oxidase (GA20ox2), a key enzyme in the biosynthesis pathway of gibberellins (GAs), which are plant hormones that regulate stem elongation.[2][3][4] Mutations in the **Sd1** gene typically result in a truncated or non-functional enzyme, leading to a reduction in the level of bioactive GAs and consequently, a semi-dwarf phenotype.[1]

Numerous alleles of **Sd1** have been identified and utilized in breeding programs.[2][5] The most widely used allele, often referred to as **sd1**-d, originates from the Dee-Geo-Woo-Gen (DGWG) cultivar and is characterized by a 383-bp deletion in the gene.[5][6] Other functional alleles arise from single nucleotide polymorphisms (SNPs) that can lead to amino acid substitutions or premature stop codons.[3][5] Accurate and efficient genotyping of these different **Sd1** alleles is crucial for marker-assisted selection (MAS) in plant breeding programs to select for optimal plant height and yield potential.

This document provides detailed protocols for genotyping two major types of **sd1** alleles using PCR-based molecular techniques: a length polymorphism assay for the common deletion allele and a Cleaved Amplified Polymorphic Sequence (CAPS) assay for SNP-based alleles.

Principle of the Methods



Two distinct PCR-based methods are described to differentiate between the wild-type (**Sd1**) and semi-dwarf (**sd1**) alleles.

- Deletion Polymorphism Analysis: This method is used to detect large insertion-deletion
 (InDel) mutations, such as the 383-bp deletion in the classic sd1-d allele. Primers are
 designed to flank the deletion region. PCR amplification will produce fragments of different
 sizes corresponding to the wild-type allele and the deletion allele, which can be easily
 resolved using agarose gel electrophoresis. The wild-type Sd1 allele will yield a larger PCR
 product, while the sd1-d allele will produce a significantly smaller product.
- Cleaved Amplified Polymorphic Sequence (CAPS) Analysis: This method is used to detect single nucleotide polymorphisms (SNPs). The protocol involves PCR amplification of the genomic region containing the SNP, followed by digestion of the PCR product with a specific restriction enzyme. The SNP must be located within the recognition site of the chosen enzyme, causing one allele to be digested while the other remains uncut (or they are cut into different patterns). The resulting fragments are then visualized using agarose gel electrophoresis.

Experimental Protocols Genomic DNA Extraction

High-quality genomic DNA is required for successful PCR amplification.

- Collect fresh, young leaf tissue (approximately 50-100 mg) from the plant population.
- Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a mechanical homogenizer.
- Extract genomic DNA using a standard CTAB (cetyltrimethylammonium bromide) method or a commercially available plant DNA extraction kit, following the manufacturer's instructions.
- Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on a 1.0% agarose gel.

Protocol for Deletion-Type Allele (sd1-d)



This protocol is designed to identify the 383-bp deletion found in many indica semi-dwarf varieties.

- · PCR Amplification:
 - Set up the PCR reaction in a 20 μL final volume as described in Table 1.
 - Use the primer pair listed in Table 2, which flanks the deletion region.
- PCR Cycling Conditions:
 - Initial Denaturation: 94°C for 5 minutes.
 - 35 Cycles:
 - Denaturation: 94°C for 30 seconds.
 - Annealing: 55°C for 30 seconds.
 - Extension: 72°C for 50 seconds.
 - Final Extension: 72°C for 7 minutes.
- Analysis: Proceed to the "Agarose Gel Electrophoresis" section.

Protocol for SNP-Type Allele (CAPS Assay)

This protocol is adapted for identifying the SNP-based **sd1** allele found in the japonica landrace 'Jukkoku', which can be differentiated using the restriction enzyme PmaCI.[7]

- · PCR Amplification:
 - Set up the PCR reaction as described in Table 1.
 - Use the primer pair listed in Table 2 for the CAPS assay.
- PCR Cycling Conditions:
 - o Initial Denaturation: 94°C for 3 minutes.



35 Cycles:

Denaturation: 94°C for 30 seconds.

Annealing: 58°C for 30 seconds.

Extension: 72°C for 1 minute.

Final Extension: 72°C for 5 minutes.

Restriction Digestion:

- To a tube, add:
 - 10 μL of the PCR product.
 - 1.5 μL of 10X restriction buffer.
 - 0.5 μL of PmaCl restriction enzyme (or as recommended by the manufacturer).
 - 3 μL of nuclease-free water.
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for at least 2 hours or overnight.
- Analysis: Proceed to the "Agarose Gel Electrophoresis" section.

Agarose Gel Electrophoresis

- Prepare a 1.5% to 2.0% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
- Load the entire volume of the PCR products (for the deletion assay) or the digested PCR products (for the CAPS assay) mixed with loading dye into the wells of the gel.
- Include a DNA ladder of a known size range (e.g., 100 bp ladder) to estimate the fragment sizes.



- Run the gel at 100-120 volts for 45-60 minutes, or until adequate separation of bands is achieved.
- Visualize the DNA fragments under UV light or with a suitable gel documentation system.

Data Presentation and Interpretation

The results of the genotyping assays can be interpreted based on the banding patterns observed on the agarose gel. Expected fragment sizes are summarized in Table 3.

Table 1: General PCR Reaction Mixture

Component	Volume (µL)	Final Concentration
10X PCR Buffer	2.0	1X
dNTPs (10 mM)	0.4	0.2 mM
Forward Primer (10 μM)	1.0	0.5 μΜ
Reverse Primer (10 μM)	1.0	0.5 μΜ
Taq DNA Polymerase	0.2	1 Unit
Genomic DNA (50 ng/μL)	1.0	50 ng
Nuclease-free Water	14.4	-

| Total Volume | 20.0 | |

Table 2: Primer Sequences for Sd1 Allele Genotyping



Assay Type	Primer Name	Sequence (5' to 3')	Reference
Deletion (sd1-d)	sd1-del-F	CTCCTCGTCGTTG GATGTGT	[8]
	sd1-del-R	GCTTCTGTTCGTTC CGTTTC	[8]
CAPS (Jukkoku allele)	sd1-caps-F	GCTCGTCTTCTCCC CTGTTACAAATACCC C	[7]

| | sd1-caps-R | ACCATGAAGGTGTCGCCGATGTTGATGACC |[7] |

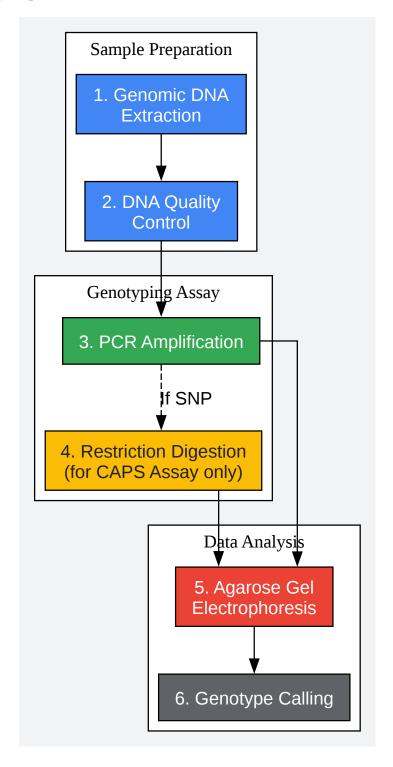
Table 3: Expected Fragment Sizes for Genotype Determination

Assay Type	Allele	Genotype	Expected Fragment Size(s) (bp)
Deletion Assay	Sd1 (Wild-Type)	Homozygous (Sd1/Sd1)	~731
	sd1 (Deletion)	Homozygous (sd1/sd1)	~348
	-	Heterozygous (Sd1/sd1)	~731 and ~348
CAPS Assay (PmaCl)	Sd1 (Wild-Type)	Homozygous (Sd1/Sd1)	Uncut PCR Product
	sd1 (Jukkoku)	Homozygous (sd1/sd1)	Digested Fragments
	-	Heterozygous (Sd1/sd1)	Uncut and Digested Fragments

Note: The exact size of the CAPS assay PCR product and its digested fragments should be confirmed based on the reference sequence. The key diagnostic is the presence or absence of digestion.



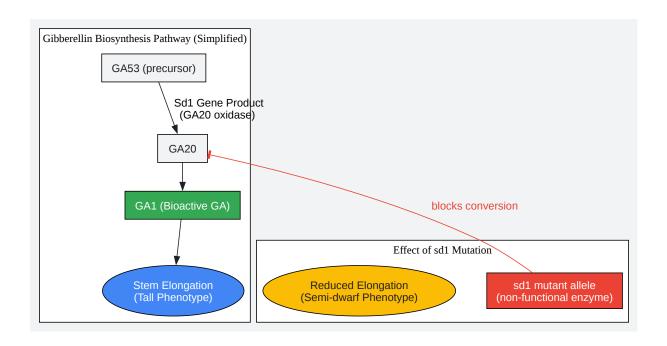
Visualizations



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Caption: Workflow for genotyping Sd1 alleles.





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Caption: Role of the **Sd1** gene in the gibberellin pathway.

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- To cite this document: BenchChem. [Application Note: Molecular Genotyping of Sd1 Alleles in Plant Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575903#protocol-for-genotyping-different-sd1-alleles-in-a-plant-population]

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